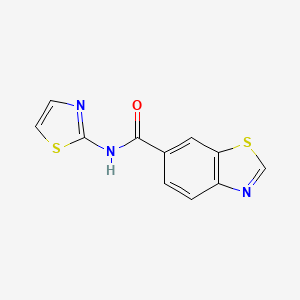
tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the use of tert-butyl carbamate and a phenyl-substituted butanol derivative. The reaction is usually carried out under controlled conditions, such as low temperature and the presence of a catalyst, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization and solvent extraction to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various carbamate derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It helps in understanding the mechanisms of enzyme action and the role of carbamates in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a potential pharmacological agent .
Industry
In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It serves as an intermediate in the synthesis of various active ingredients .
Wirkmechanismus
The mechanism of action of tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group and the carbamate moiety play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes, leading to inhibition or activation of enzymatic activity. The molecular pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the phenyl and hydroxy groups.
tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
tert-Butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the hydroxy and phenyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydroxy-3-phenylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPCJDXJOJYCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-ethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2709623.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2709626.png)
![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2709630.png)

![N-(2,6-dimethylphenyl)-2-[5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2709632.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine](/img/structure/B2709633.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2709634.png)


![1-[4-(2-Pyrimidinyloxy)phenyl]-1-ethanone](/img/structure/B2709638.png)


